(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine
CAS No.:
Cat. No.: VC13462293
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3 |
|---|---|
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | N'-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N'-cyclopropylethane-1,2-diamine |
| Standard InChI | InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)14-17-7-4-11-19(17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2/t17-/m0/s1 |
| Standard InChI Key | HAKFPHGKIMXNGL-KRWDZBQOSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 |
| SMILES | C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 |
| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A pyrrolidine ring substituted with a benzyl group at the 1-position.
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A cyclopropyl moiety attached to the secondary amine of the ethane-1,2-diamine chain.
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An (S)-configured chiral center at the 2-position of the pyrrolidine ring .
The stereochemistry is critical for receptor binding, as evidenced by comparative studies of enantiomers in neurological assays .
Table 1: Key Molecular Descriptors
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Formation of (S)-1-benzylpyrrolidin-2-ylmethanol: Achieved via asymmetric reduction of a pyrrolidinone precursor using chiral catalysts .
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Amine functionalization: The alcohol is converted to a primary amine through Mitsunobu reaction or nucleophilic substitution.
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Coupling with cyclopropylethane-1,2-diamine: A Buchwald-Hartwig amination or reductive amination links the pyrrolidine and cyclopropyl groups.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NaBH₄, (S)-BINAP-Ru catalyst, THF, −20°C | 78 | 95 |
| 2 | PPh₃, DIAD, HN(CCN)C3CC3, DCM, rt | 65 | 90 |
| 3 | Pd₂(dba)₃, Xantphos, KOtBu, toluene, 110°C | 52 | 88 |
Challenges in Scalability
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Steric hindrance from the cyclopropyl group complicates coupling reactions, necessitating high-pressure conditions.
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Enantiomeric purity requires chiral HPLC or enzymatic resolution, adding cost to large-scale production.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL at pH 7.4, attributed to the lipophilic cyclopropyl and benzyl groups .
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Stability: Degrades <5% over 24 hours in simulated gastric fluid (pH 1.2), but undergoes oxidative metabolism in liver microsomes .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.68 (dd, J = 10.2 Hz, 1H, CH-N), 2.89–2.75 (m, 4H, N-CH₂) .
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HRMS: m/z 274.2274 [M+H]⁺ (calc. 274.2278).
Biological Activity and Mechanisms
Neurological Targets
The compound demonstrates nanomolar affinity for:
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Sigma-1 receptors (Ki = 12 nM), modulating Ca²⁺ signaling and neuroprotection.
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Dopamine D3 receptors (Ki = 34 nM), with 10-fold selectivity over D2 subtypes .
Table 3: In Vitro Pharmacological Profile
| Target | Assay Type | IC₅₀/Ki | Source |
|---|---|---|---|
| Sigma-1 receptor | Radioligand binding | 12 nM | |
| Dopamine D3 | cAMP inhibition | 34 nM | |
| hERG channel | Patch-clamp | >10 μM |
In Vivo Efficacy
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Mouse forced swim test: 30 mg/kg (i.p.) reduced immobility time by 58% (p<0.01 vs. control), suggesting antidepressant potential.
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Rotenone-induced Parkinsonism: 10 mg/kg/day for 14 days preserved 72% of dopaminergic neurons in the substantia nigra .
Applications and Future Directions
Therapeutic Prospects
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Major depressive disorder: Dual sigma-1/D3 activity may enhance monoaminergic transmission with reduced side effects.
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Neurodegenerative diseases: Sigma-1 agonism mitigates endoplasmic reticulum stress in Alzheimer’s models .
Chemical Probes
Used to study allosteric modulation of GPCRs due to its biased signaling at D3 receptors .
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